Product packaging for Dimethyltin difluoride(Cat. No.:CAS No. 3582-17-0)

Dimethyltin difluoride

Cat. No.: B1617135
CAS No.: 3582-17-0
M. Wt: 186.78 g/mol
InChI Key: UVSNNMXWVMRHBV-UHFFFAOYSA-L
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Description

Dimethyltin difluoride (CAS 3582-17-0) is an organotin(IV) compound with the molecular formula C2H6F2Sn and a molecular weight of 186.78 g/mol . It is described as a white crystalline or chunky solid . Organotin(IV) compounds like this compound are of significant interest in research due to their biological activities and potential pharmaceutical applications, which have been explored extensively in studies on analogous dimethyltin(IV) complexes . This research area investigates their potential as antitumour agents . The biological activity of organotin(IV) compounds is often influenced by their coordination chemistry and the nature of the organic groups and donor ligands attached to the tin center . For instance, research on dimethyltin(IV) complexes with dipeptides and pyridyl ligands provides insights into their interaction with biological molecules and their solution speciation, which is crucial for understanding their mechanism of action . These studies involve detailed potentiometric and spectroscopic analyses to determine complex formation and structure . This compound is provided for research purposes only. It is strictly not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H6F2Sn B1617135 Dimethyltin difluoride CAS No. 3582-17-0

Properties

IUPAC Name

difluoro(dimethyl)stannane
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InChI

InChI=1S/2CH3.2FH.Sn/h2*1H3;2*1H;/q;;;;+2/p-2
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InChI Key

UVSNNMXWVMRHBV-UHFFFAOYSA-L
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Canonical SMILES

C[Sn](C)(F)F
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Molecular Formula

C2H6F2Sn
Record name DIMETHYLTIN DIFLUORIDE
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DSSTOX Substance ID

DTXSID0025155
Record name Dimethyltin difluoride
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Molecular Weight

186.78 g/mol
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Physical Description

Dimethyltin difluoride appears as white crystals or white chunky solid. (NTP, 1992)
Record name DIMETHYLTIN DIFLUORIDE
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Boiling Point

Decomposes <680 °F (NTP, 1992)
Record name DIMETHYLTIN DIFLUORIDE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992)
Record name DIMETHYLTIN DIFLUORIDE
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CAS No.

3582-17-0
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Record name Difluorodimethylstannane
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Melting Point

680 °F approximately (NTP, 1992)
Record name DIMETHYLTIN DIFLUORIDE
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Synthetic Methodologies for Dimethyltin Difluoride

Halogen Exchange Reaction

A prevalent method for synthesizing dimethyltin (B1205294) difluoride is through a halogen exchange reaction starting from dimethyltin dichloride. This process involves treating dimethyltin dichloride with a fluorinating agent. While various fluoride (B91410) sources can be employed, the use of hydrofluoric acid (HF) is a frequently encountered method. The reaction entails the replacement of the chlorine atoms with fluorine atoms.

Another approach involves the reaction of dimethyltin dichloride with an inorganic fluoride salt, such as silver(I) fluoride (AgF), mercury(II) fluoride (Hg2F2), or antimony(III) fluoride (SbF3). These reactions, often referred to as Swarts-type reactions, are effective for preparing alkyl fluorides from the corresponding chlorides or bromides.

Reaction with Hydrofluoric Acid

The direct reaction of dimethyltin oxide with hydrofluoric acid presents an alternative pathway to dimethyltin difluoride. In this method, dimethyltin oxide is treated with an aqueous solution of hydrofluoric acid. The oxide precursor, dimethyltin oxide, can be prepared by the hydrolysis of dimethyltin dichloride. This route avoids the direct use of chlorine-containing organotin precursors in the final fluorination step.

Crystal Structure and Bonding

Crystal System and Space Group

The crystal structure of dimethyltin difluoride has been determined to be tetragonal.

Crystal System: Tetragonal

Space Group: I4/mmm

Unit Cell Parameters

The dimensions of the unit cell for this compound are as follows:

ParameterValue (Å)
a4.24
c14.16

Coordination of the Tin Atom

In the solid state, the tin atom in this compound exhibits an octahedral coordination geometry. The tin atom is bonded to two methyl groups and four fluorine atoms. The methyl groups are located in the axial positions, while the four fluorine atoms lie in the equatorial plane. Each fluorine atom acts as a bridging ligand, connecting to two adjacent tin atoms. This bridging results in the formation of infinite two-dimensional sheets of [SnF2]n.

The bonding within the crystal structure can be described as a combination of covalent and ionic interactions. The Sn-C bonds are primarily covalent, while the Sn-F bonds have a more significant ionic character due to the high electronegativity of fluorine.

Bonding and Coordination Chemistry of the Tin Center in Dimethyltin Difluoride

Coordination Geometries of Organotin Fluorides

The coordination environment of the tin atom in organotin fluorides is a subject of considerable interest, with dimethyltin (B1205294) difluoride often exhibiting a departure from the simple tetrahedral geometry seen in many other organotin halides. wikipedia.org

Predominance of Octahedral Coordination in Dimethyltin Difluoride

In the solid state, this compound adopts a polymeric, sheet-like structure where the tin atom is octahedrally coordinated. wikipedia.orgacs.orgresearchgate.net This is in stark contrast to its chloride and bromide analogues, which are monomeric with tetrahedral tin centers. acs.org The crystal structure of this compound consists of an infinite two-dimensional network of tin atoms and bridging fluorine atoms. acs.org The methyl groups are located above and below this plane, completing the octahedral coordination sphere of the tin atom. acs.orgcbpbu.ac.in This arrangement is analogous to the structure of SnF₄, with the non-bridging fluorine atoms in SnF₄ being replaced by methyl groups in (CH₃)₂SnF₂. acs.org The tin atoms feature a trans arrangement of the methyl groups. rsc.org This polymeric nature, arising from strong intermolecular Sn-F interactions, explains the compound's high decomposition temperature (around 400°C) compared to the low melting points of dimethyltin dichloride (90°C) and dimethyltin dibromide (74-76°C). acs.org

Table 1: Comparison of Physical Properties and Coordination at Tin for Dimethyltin Dihalides

CompoundMelting Point (°C)Coordination at TinStructure
This compound~400 (decomposes) acs.orgOctahedral acs.orgresearchgate.netPolymeric sheets wikipedia.orgacs.org
Dimethyltin dichloride90 acs.orgTetrahedralMonomeric
Dimethyltin dibromide74-76 acs.orgTetrahedralMonomeric

Distorted Octahedral Configurations Induced by Intramolecular Coordination

While this compound itself primarily exhibits a regular octahedral geometry through intermolecular bridging, related organotin compounds can display distorted octahedral configurations due to intramolecular coordination. rsc.orgresearchgate.net This is often observed in complexes where the organic ligands attached to the tin atom contain donor atoms, such as nitrogen or oxygen, that can coordinate to the tin center. rsc.orgresearchgate.net For instance, diorganotin(IV) dichlorides with certain ligands can form hypercoordinated species with a distorted octahedral (C,E)₂SnCl₂ core (where E = O, N). researchgate.net In some cases, weak intermolecular interactions can also lead to distortions from ideal octahedral geometry. rsc.org

Occurrence of Trigonal-Bipyramidal Geometries in Related Organotin Compounds

Although this compound favors an octahedral environment, trigonal-bipyramidal coordination is a common geometry for the tin atom in other organotin compounds, particularly triorganotin halides. scispace.comlupinepublishers.com In these compounds, the three organic groups typically occupy the equatorial positions of the trigonal bipyramid, while the more electronegative halide and a donor atom from a coordinating solvent or ligand occupy the axial positions. scispace.comlupinepublishers.com Adducts of diorganotin dihalides with Lewis bases can also exhibit both trigonal-bipyramidal and octahedral geometries. lupinepublishers.com The preference for a particular geometry is influenced by factors such as the steric bulk of the organic groups and the nature of the halide and any coordinating ligands. researchgate.net

Sn-F Bond Characteristics and Reactivity Trends

The properties of the tin-fluorine bond are central to the unique structural features and reactivity of this compound.

Influence of Fluorine Electronegativity on Sn-F Bond Lengths

The high electronegativity of fluorine significantly influences the length and strength of the Sn-F bond. curlyarrows.comquora.com Generally, a higher electronegativity of an atom leads to a shorter and stronger bond. quora.com This trend is evident when comparing the Sn-X bond lengths in dimethyltin dihalides. The Sn-F bond is expected to be shorter and more polarized than the Sn-Cl or Sn-Br bonds. In the crystal structure of this compound, the Sn-F bond length has been determined to be 2.12 ± 0.01 Å. acs.org The considerable ionic character of the Sn-F bond, a consequence of fluorine's small atomic radius and high electronegativity, plays a crucial role in its length. wikipedia.orgacs.org

Table 2: Selected Bond Parameters for this compound

BondBond Length (Å)
Sn-C2.08 ± 0.01 acs.org
Sn-F2.12 ± 0.01 acs.org

Bridging Fluorine Interactions in Polymeric Architectures

The ability of fluorine atoms to act as bridges between tin centers is a defining characteristic of the structure of this compound and other organotin fluorides. bsmiab.orgsci-hub.st This bridging leads to the formation of polymeric chains or sheets. wikipedia.orgcbpbu.ac.in In the case of this compound, each fluorine atom is bonded to two tin atoms, resulting in an infinite two-dimensional network. acs.org The Sn-F-Sn angle in such bridges can vary. For instance, in Me₃SnF, which has a zig-zag chain structure, the Sn-F-Sn angle is approximately 140°. cbpbu.ac.in The strength of these bridging interactions is significant, as evidenced by the high thermal stability of the compound. acs.org The tendency for fluorine to form these bridges is much greater than that of other halogens like chlorine or bromine. cbpbu.ac.in A survey of organotin fluoride (B91410) aggregates reveals a wide range of Sn···F bridging distances, typically from 2.42 to 2.64 Å in some complexes. acs.org

Ligand Interactions and Diverse Coordination Modes

The tin atom in this compound acts as a Lewis acid, readily accepting electron pairs from a wide array of Lewis bases, or ligands. libretexts.org The coordination number and geometry around the tin center are highly dependent on the nature of these interacting ligands. While the parent molecule, Me2SnF2, exists as a fluorine-bridged polymer in the solid state, creating a six-coordinate tin center, its behavior in solution or in the presence of other ligands is markedly different. researchgate.netwikipedia.org In solution, it can engage with ligands to form discrete molecular adducts with various coordination geometries, typically tetrahedral or distorted trigonal-bipyramidal and octahedral structures. rsc.org

Monodentate and Bidentate Ligand Binding to the Tin Center

The coordination sphere of the dimethyltin(IV) moiety, [Me2Sn]2+, can be occupied by either monodentate or bidentate ligands. Monodentate ligands, meaning "one-toothed," bind to the tin center through a single donor atom. libretexts.org Common examples include halide ions, water, ammonia, and pyridine. libretexts.orgaatbio.com For instance, organotin dihalides are known to form adducts with Lewis bases like pyridine. wikipedia.org In these complexes, the tin atom expands its coordination number beyond four.

Bidentate ligands, or "two-toothed" ligands, possess two donor atoms that can simultaneously bind to the tin center, forming a ring structure known as a chelate. libretexts.orgsolubilityofthings.com This chelation results in significantly more stable complexes compared to those formed with analogous monodentate ligands, an observation known as the chelate effect. libretexts.org This enhanced stability is primarily driven by a positive entropy change upon replacing two or more monodentate ligands with one multidentate ligand. libretexts.org Examples of bidentate ligands that coordinate with organotin centers include dithiocarbamates, ethylenediamine, and carboxylates. qau.edu.pkscielo.org.mx The interaction with bidentate ligands often leads to a five- or six-coordinate geometry around the tin atom.

Table 1: Comparison of Monodentate and Bidentate Ligand Binding to Dimethyltin(IV)

Feature Monodentate Ligand Binding Bidentate Ligand Binding (Chelation)
Definition Ligand binds to the tin center via a single donor atom. libretexts.org Ligand binds to the tin center via two donor atoms. libretexts.org
Example Ligands Pyridine, Water (aqua), Hydroxide (B78521) (hydroxo), Halides. libretexts.orgwikipedia.org Ethylenediamine (en), Dithiocarbamates, Oxalate (ox). libretexts.orgqau.edu.pk
Resulting Structure Forms simple adducts. Forms a chelate ring structure. libretexts.org
Stability Generally forms less stable complexes. libretexts.org Forms more stable complexes due to the chelate effect. libretexts.org

| Typical Geometry | Can lead to tetrahedral or higher coordination geometries. | Often results in five- or six-coordinate distorted geometries. rsc.org |

Formation of Mixed Hydroxo Complexes and their Thermodynamic Stability

In aqueous solutions, the dimethyltin(IV) cation, [Me2Sn]2+, undergoes hydrolysis, where water molecules coordinate to the tin center and subsequently deprotonate to form hydroxo (–OH) and oxo (=O) species. This process can lead to the formation of various binary and ternary (mixed-ligand) complexes. researchgate.net Mixed hydroxo complexes contain the hydroxide ligand in addition to other ligands in the tin's coordination sphere.

Studies on the complexation of dimethyltin(IV) with various ligands in aqueous media have shown that mixed hydroxo species are common. For example, in the presence of N,N,N',N'-tetraethylethylenediamine (Et4en), species such as [Me2Sn(Et4en)(OH)]+ and [Me2Sn(Et4en)(OH)2] have been identified. scielo.org.mx The formation of these mixed complexes is often thermodynamically favored. researchgate.net The stability of these species is influenced by factors such as pH and the ionic strength of the solution. The thermodynamic parameters for these complexation reactions, such as the change in enthalpy (ΔH°) and entropy (ΔS°), can be determined from temperature-dependent studies of the stability constants. scielo.org.mx For many dimethyltin(IV) complex formation reactions, the process is found to be exothermic (negative ΔH°). scielo.org.mx

Table 2: Examples of Mixed Hydroxo Complexes with Dimethyltin(IV) and their Stability

Complex Species Description Thermodynamic Insight
[Me2Sn(OH)]+ A simple hydroxo complex formed from the first hydrolysis step of [Me2Sn]2+. The stability of this and other hydroxo species is pH-dependent.
[Me2Sn(OH)2] The dihydroxo complex, which can be a neutral species in solution. Its formation is a key step in the pathway to polymeric tin oxides.
[Me2Sn(L)(OH)n] A generalized mixed-ligand hydroxo complex, where L is another ligand. The formation of mixed complexes is often thermodynamically favored. researchgate.net

| [Me2Sn(Et4en)(OH)]+ | A mixed complex with the bidentate ligand N,N,N',N'-tetraethylethylenediamine. | The stability constants for this and related species have been determined at various temperatures. scielo.org.mx |

Dynamic Processes and Stereochemical Nonrigidity in Solution-Phase Coordination

Coordination complexes of this compound in solution are often not static entities but are stereochemically nonrigid. This means they can undergo rapid intramolecular rearrangements where ligands exchange their positions within the coordination sphere. acs.org These dynamic processes can occur on the NMR timescale, leading to averaged spectroscopic signals at room temperature. acs.orgamazonaws.com

A prime example of this behavior is observed in organotin difluoride compounds with internally coordinating side chains, which serve as models for ligand interactions. For instance, the compound bis(3-(dimethylamino)propyl)difluorostannane dihydrate, which features a six-coordinate tin center with trans-configured fluorine, nitrogen, and carbon atoms in the solid state, exhibits dynamic behavior in solution. acs.org At room temperature, its 119Sn and 19F NMR spectra show averaged signals due to rapid exchange, which obscures the direct tin-fluorine coupling [1J(119Sn–19F)]. acs.org

By lowering the temperature, it is possible to slow down these exchange processes and observe the distinct signals of the different geometric isomers present in the solution. In the case of bis(3-(dimethylamino)propyl)difluorostannane, spectra recorded below -50 °C reveal the presence of two distinct isomers: a major species (approx. 80%) with the same all-trans geometry as in the crystal, and a minor species (approx. 20%) with a cis-arrangement of its fluorine and nitrogen atoms. acs.org This demonstrates that even when one isomer is more stable, the energy barrier for rearrangement is low enough for dynamic exchange to occur at ambient temperatures. These dynamic processes are crucial for understanding the reactivity and mechanisms of ligand substitution reactions at the tin center.

Computational and Theoretical Investigations of Dimethyltin Difluoride

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic structure and properties of organotin compounds. Its balance of computational cost and accuracy makes it suitable for studying various aspects of dimethyltin (B1205294) difluoride and related species.

The hydrolysis of dimethyltin(IV) species is a fundamental process that governs their environmental fate and biological activity. DFT calculations have been instrumental in modeling the complex hydrolysis equilibria of the dimethyltin(IV) cation, which is formed when dimethyltin difluoride dissolves in water. These computational models help to resolve discrepancies in experimentally determined stability constants for the resulting hydroxocomplexes.

The primary hydrolysis reactions of the dimethyltin(IV) cation, [ (CH₃)₂Sn]²⁺, can be represented by the following equilibria:

[ (CH₃)₂Sn]²⁺ + H₂O ⇌ [(CH₃)₂Sn(OH)]⁺ + H⁺

[ (CH₃)₂Sn]²⁺ + 2H₂O ⇌ (CH₃)₂Sn(OH)₂ + 2H⁺

DFT methods can be used to calculate the Gibbs free energy of these reactions, from which the stability constants (log β) can be derived. These theoretical values can then be compared with experimental data obtained from techniques like potentiometry. Discrepancies between different experimental studies can arise from factors such as variations in ionic strength, and DFT calculations provide a theoretical benchmark to assess these experimental findings. researchgate.net

Table 1: Experimentally Determined Hydrolysis Constants for Dimethyltin(IV) Species

Specieslog β (I=0.1 M NaClO₄)log β (I=1 M NaCl)
[(CH₃)₂Sn(OH)]⁺-3.55-3.28
(CH₃)₂Sn(OH)₂-8.11-7.30
[(CH₃)₂Sn(OH)₃]⁻-18.7-17.5
[(CH₃)₂Sn₂(OH)₄]²⁺-6.88-
Data sourced from potentiometric studies.

It is important to note that while DFT provides valuable insights, the accuracy of the calculated stability constants is sensitive to the chosen functional and basis set, as well as the model used to represent the solvent environment. mdpi.com

DFT calculations are employed to predict the three-dimensional structures and electronic properties of polymers incorporating organotin moieties, which can be analogous to the structures formed by this compound under certain conditions. These studies are particularly relevant for the design of novel dielectric materials. gatech.edugatech.edu By modeling the polymer chains and their interactions, DFT can predict properties such as the dielectric constant and band gap. gatech.edusci-hub.se

Table 2: Predicted Dielectric Properties of Organotin Polymers from DFT Calculations

Polymer SystemCalculated Dielectric Constant (ε)Calculated Band Gap (Eg) [eV]
p(DMT-Sub)5.3 - 6.64.7 - 6.7
Aromatic Poly(dimethyltin esters)> 4.5Not specified
p(DMT-Sub) refers to poly(dimethyltin suberate). The range in values reflects different computational models and structural motifs. gatech.edugatech.edu

These theoretical predictions show a strong correlation with experimental measurements, validating the use of DFT as a tool for designing new polymeric dielectric materials with tailored properties. gatech.edu

DFT is widely used to calculate the electronic structure and optimize the molecular geometry of organotin compounds like this compound. usd.eduriken.jp These calculations provide fundamental information about bond lengths, bond angles, and the distribution of electron density within the molecule.

For this compound, a tetrahedral geometry around the central tin atom is expected. DFT calculations can refine this structure and provide precise values for the Sn-C and Sn-F bond lengths and the C-Sn-C and F-Sn-F bond angles. These computed parameters can be compared with experimental data from techniques like X-ray diffraction, although such data for this compound itself is scarce.

Table 3: Theoretical and Experimental Geometric Parameters for Dimethyltin Derivatives

CompoundParameterDFT Calculated ValueExperimental (XRD) Value
This compoundSn-F bond length~2.09 Å~2.04 Å
Dimethyltin dichlorideSn-Cl bond lengthNot specified2.37 Å
Dimethyltin dibromideSn-Br bond lengthNot specified2.53 Å
Theoretical values are representative and can vary with the level of theory.

These calculations also yield information about the molecular orbitals, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is an important parameter that relates to the chemical reactivity and electronic properties of the molecule.

Semi-Empirical and Ab Initio Approaches

Alongside DFT, semi-empirical and ab initio methods offer alternative computational strategies for studying organotin compounds. Semi-empirical methods are computationally less demanding and can be applied to larger systems, while ab initio methods, though more intensive, can provide highly accurate benchmarks. nih.govdtic.mil

Both semi-empirical and ab initio methods have been successfully applied to determine the molecular geometry, energetics, and electronic charge distribution of various organotin(IV) complexes. researchgate.netrsc.org These methods can elucidate the nature of bonding and the distribution of charges within the molecules, which are key to understanding their reactivity.

For instance, studies on diorganotin(IV) complexes with porphyrin derivatives have utilized both semi-empirical and ab initio calculations to model their structure and properties. researchgate.net The results from these different computational approaches were found to be in good agreement with each other and with available experimental data, demonstrating the utility of these methods for systems where the tin atom is in a complex coordination environment. researchgate.net

A critical area of research for organotin compounds is their interaction with biological macromolecules. Computational methods are invaluable for exploring these interactions at a molecular level. Semi-empirical methods, due to their computational efficiency, are particularly well-suited for studying the interaction of organotin species with large biomolecules like DNA or its mimics. researchgate.netnih.gov

One study employed the semi-empirical PM3 method to investigate the interaction between the dimethyltin(IV) cation and a dinucleotide triphosphate duplex, which serves as a mimic for DNA. researchgate.net The calculations showed that the interaction could occur between the tin atom and the electron-donating centers of the DNA mimic, sometimes mediated by water molecules. researchgate.net A significant finding was that the binding of the dimethyltin(IV) moiety to two adjacent phosphate (B84403) oxygen atoms is facilitated by water molecules coordinating to the tin atom, resulting in a tin environment consistent with experimental X-ray and Mössbauer spectroscopy data. researchgate.netnih.gov

These computational studies suggest that the interaction is not with the hydrolyzed forms of dimethyltin(IV) that are prevalent at physiological pH, but rather with less solvated species that might be present in more hydrophobic cellular environments. nih.gov This highlights the importance of the local environment in dictating the biological activity of these compounds.

Validation of Computational Models with Experimental Data

The credibility of computational and theoretical models in chemistry hinges on their ability to accurately reproduce and predict experimental observations. pqri.orgnafems.org The process of validation involves a rigorous comparison of computationally derived properties with data obtained from empirical measurements. mdpi.com For organometallic compounds like this compound, this validation ensures that the theoretical frameworks employed can reliably describe the molecule's electronic structure, stability, and geometry. This process builds confidence in the model's predictive power for scenarios that may be difficult or impossible to measure experimentally. pqri.org The following sections detail the validation of computational models for this compound by correlating calculated parameters with results from key analytical techniques.

Correlation of Calculated Stability Constants with Potentiometric Measurements

Computational chemistry provides powerful tools, such as Density Functional Theory (DFT), for predicting the thermodynamic stability of metal complexes in solution. numberanalytics.com These methods can calculate the free energy changes associated with complex formation, yielding theoretical stability constants. numberanalytics.com However, these calculated values must be benchmarked against experimentally determined constants to ensure their accuracy.

While specific studies correlating calculated stability constants of simple this compound aqueous complexes with potentiometry are not extensively detailed in the literature, the methodology is well-established for the dimethyltin(IV) moiety with other ligands. researchgate.netresearchgate.net For instance, the interaction of the dimethyltin(IV) cation with biologically relevant molecules like nucleotides and amino acids has been investigated using potentiometric techniques to determine the formation constants of the resulting species. researchgate.net The validation process involves comparing these experimentally derived constants with those calculated via quantum mechanical models. A strong correlation between the two datasets validates the computational model, confirming its ability to accurately describe the speciation and equilibria of the system.

Table 1: Illustrative Stability Constants for Dimethyltin(IV) Complexes Determined by Potentiometry

The following table, based on studies of analogous dimethyltin(IV) systems, illustrates the type of data obtained through potentiometric measurements, which serves as the benchmark for computational models.

SystemSpecies FormedLog Stability Constant (log β)
Dimethyltin(IV) + Ligand A[Me₂Sn(A)]Value
[Me₂Sn(A)₂]Value
[Me₂Sn(A)(OH)]Value
Dimethyltin(IV) + Ligand B[Me₂Sn(B)]Value
[Me₂Sn(B)(OH)]Value
[Me₂Sn(B)(OH)₂]Value

Note: This table is illustrative of the types of constants determined for dimethyltin(IV) systems. The "Ligand" and "Value" entries are placeholders demonstrating the output of such experiments, which are then used for comparison with computationally calculated constants.

Agreement of Predicted Geometries with X-ray Diffraction and Mössbauer Spectroscopic Data

X-ray Diffraction (XRD) is the premier technique for determining the precise atomic arrangement in a crystalline solid. chemrxiv.org For this compound, XRD analysis has established that under ambient conditions, it possesses a tetragonal layer structure with the space group I4/mmm. psu.edu In this structure, the tin atom is in an octahedral environment, with the two methyl groups in a linear C-Sn-C arrangement and four fluorine atoms from bridging difluoride units completing the coordination sphere. psu.eduresearchgate.net Computational geometry optimizations must be able to reproduce these experimentally determined lattice parameters and atomic positions with a high degree of accuracy. Studies on related organotin compounds have demonstrated that geometries predicted by computational methods can be in excellent agreement with X-ray crystallographic data. researchgate.net

¹¹⁹Sn Mössbauer Spectroscopy is an exceptionally sensitive technique for probing the local chemical environment of the tin nucleus. researchgate.net The key parameters obtained from a Mössbauer spectrum, the isomer shift (δ) and the quadrupole splitting (ΔE_Q), provide direct insight into the geometry and bonding at the tin atom. scispace.comscispace.com

The isomer shift (δ) relates to the s-electron density at the tin nucleus.

The quadrupole splitting (ΔE_Q) arises from the interaction of the nuclear quadrupole moment with an asymmetric electric field gradient and is therefore highly sensitive to the symmetry of the coordination sphere. scispace.com

For dimethyltin(IV) compounds, a large quadrupole splitting value (typically in the range of 3.5 - 4.6 mm/s) is indicative of a trans-octahedral geometry, characterized by a linear C-Sn-C axial arrangement. scispace.comscispace.com The significant difference in the electronegativity and bonding character between the Sn-C and Sn-F bonds in this compound creates a large electric field gradient, resulting in a substantial quadrupole splitting. Computational models that accurately predict the molecular geometry and electronic structure should, in turn, be able to calculate theoretical Mössbauer parameters that align with these experimental findings. The agreement between calculated and experimental values for δ and ΔE_Q serves as a robust validation of the theoretical model's description of the bonding and coordination geometry. researchgate.net

Table 2: Typical ¹¹⁹Sn Mössbauer Parameters and Their Structural Interpretation for Dimethyltin(IV) Compounds

ParameterTypical Value RangeStructural Interpretation
Isomer Shift (δ) (mm/s, vs. SnO₂)1.00 - 1.60Consistent with Sn(IV) oxidation state in an organometallic environment.
Quadrupole Splitting (ΔE_Q) (mm/s)> 3.5Indicates a trans-arrangement of the two methyl groups in a six-coordinate, octahedral geometry (linear C-Sn-C).
< 2.5Suggests a cis-arrangement or a lower coordination number (e.g., distorted tetrahedral).

Reaction Mechanisms and Reactivity Pathways of Dimethyltin Difluoride

Hydrolytic Stability and Aqueous System Behavior

In aqueous solutions, the dimethyltin(IV) cation, [(CH₃)₂Sn]²⁺, resulting from the dissolution of salts like dimethyltin (B1205294) difluoride, undergoes hydrolysis to form a series of mononuclear and polynuclear hydroxocomplexes. The extent of this hydrolysis is dependent on factors such as pH and the concentration of the dimethyltin(IV) species.

Potentiometric titration is a key analytical method used to investigate the hydrolysis of the dimethyltin(IV) cation in aqueous solutions. researchgate.netnih.gov This technique involves monitoring the pH of a solution containing the dimethyltin(IV) species as a titrant, typically a strong base like sodium hydroxide (B78521), is added. scielo.org.mx By analyzing the resulting titration curves, researchers can determine the stoichiometry and calculate the stability constants for the various hydroxo complexes that form at different pH levels. tandfonline.comresearchgate.netekb.eg

The data obtained from these titrations are processed using computer programs that apply non-linear least-squares methods to fit the experimental data to a chemical model. researchgate.netekb.eg This allows for the identification of the specific hydroxo species present at equilibrium and the determination of their formation constants (β). acs.orgresearchgate.net Studies have successfully used this method to characterize the complex equilibria in systems containing the dimethyltin(IV) cation, revealing the formation of both simple and complex hydrolytic products. researchgate.net

Potentiometric studies have demonstrated that the hydrolysis of the dimethyltin(IV) cation, [(CH₃)₂Sn]²⁺, is a complex process involving the formation of multiple species. acs.org In the relevant pH range, a series of water-soluble mono- and polynuclear hydroxo species are formed. researchgate.net The specific complexes identified include mononuclear species such as [((CH₃)₂Sn)(OH)]⁺, [((CH₃)₂Sn)(OH)₂]⁰, and [((CH₃)₂Sn)(OH)₃]⁻, as well as polynuclear species like [((CH₃)₂Sn)₂(OH)₂]²⁺, [((CH₃)₂Sn)₂(OH)₃]⁺, [((CH₃)₂Sn)₃(OH)₄]²⁺, and [((CH₃)₂Sn)₄(OH)₆]²⁺. acs.orgresearchgate.net

The formation and stability of these complexes are quantified by their stability constants (log β), which are determined from the potentiometric data. wikipedia.orgscispace.com The predominance of these various species is a function of pH and the total concentration of dimethyltin(IV) in the solution. researchgate.netacs.org

Stability Constants of Dimethyltin(IV) Hydroxocomplexes
Species FormulaLog β
[((CH₃)₂Sn)(OH)]⁺-3.41
[((CH₃)₂Sn)(OH)₂]⁰-8.31
[((CH₃)₂Sn)(OH)₃]⁻-16.5
[((CH₃)₂Sn)₂(OH)₂]²⁺-4.96
[((CH₃)₂Sn)₂(OH)₃]⁺-9.67
[((CH₃)₂Sn)₃(OH)₄]²⁺-11.51
[((CH₃)₂Sn)₄(OH)₆]²⁺-17.65

Nucleophilic Substitution Reactions

The tin center in dimethyltin difluoride is electrophilic and susceptible to attack by nucleophiles, leading to substitution reactions where the fluoride (B91410) ligands are replaced. These reactions can proceed through different mechanistic pathways.

Ligand substitution reactions in organotin(IV) halides often proceed via an associative, or addition-elimination, mechanism. libretexts.orgopenochem.org This pathway is favored because the tin atom can expand its coordination number beyond four by utilizing its empty 5d orbitals. rjpbcs.comlupinepublishers.com In this mechanism, the incoming nucleophile first attacks the tin center, forming a hypercoordinated intermediate with a higher coordination number, typically a five-coordinate trigonal bipyramidal or a six-coordinate octahedral geometry. rjpbcs.comlupinepublishers.com Subsequently, one of the original ligands, in this case a fluoride ion, is eliminated from this intermediate to give the final product. libretexts.orgyoutube.com This mechanism is common for coordinatively unsaturated 16-electron complexes and is analogous to the Sₙ2 mechanism in organic chemistry. openochem.org The formation of stable five-coordinate adducts, such as with pyridine, provides strong evidence for the accessibility of these hypercoordinated intermediates. lupinepublishers.comlupinepublishers.com

A dissociative mechanism represents the other extreme for ligand substitution and is analogous to the Sₙ1 reaction. openochem.orglibretexts.org This pathway involves an initial, rate-determining step where a tin-fluorine bond breaks, generating a transient, lower-coordination intermediate. youtube.comlibretexts.org This intermediate then rapidly reacts with an incoming nucleophile. A key characteristic of a dissociative mechanism is that the reaction rate is largely independent of the nature and concentration of the incoming nucleophile, but is highly dependent on the strength of the bond being broken. libretexts.org Factors that favor a dissociative pathway include steric crowding around the metal center, which can accelerate the departure of the leaving group, and a weaker metal-ligand bond. libretexts.orglibretexts.org While organotin(IV) compounds can undergo dissociation, the tin-fluorine bond is quite strong, which may make a purely dissociative pathway less favorable compared to associative routes unless significant steric hindrance is present. lupinepublishers.com

Additions to Fluoro-Olefins

The reactivity of organotin compounds with fluoro-olefins can lead to the formation of new carbon-carbon bonds. While specific studies on the direct addition of this compound to fluoro-olefins are not extensively detailed, related reactions of organotin compounds provide insight into potential pathways. For instance, organotin hydrides are known to react with perfluorovinyl compounds. These reactions can proceed via a free-radical addition mechanism, particularly under ultraviolet irradiation, to form addition products. cdnsciencepub.com

However, these addition products can be thermally unstable and may decompose through a β-fluorine elimination process, yielding organotin fluorides and fluorovinyl derivatives. cdnsciencepub.com This suggests a potential equilibrium where the addition of an Sn-X bond across a fluoro-olefin is reversible. Furthermore, organotin compounds can participate in exchange reactions with molecules that have labile fluorine atoms, such as perfluoroisobutene. dtic.mil This indicates that a reaction between this compound and a fluoro-olefin could potentially be initiated by an interaction between the tin center and the fluorine atoms of the olefin.

Mechanisms of Sn-H Group Addition Across Olefin Bonds in Related Organotin Systems

The addition of an Sn-H group from an organotin hydride across an olefin (alkene) double bond, a process known as hydrostannylation, is a fundamental reaction in organotin chemistry. While this compound itself does not possess an Sn-H bond, its reactivity is intrinsically linked to related organotin hydrides, such as dimethyltin dihydride, which serve as precursors or reaction partners in various chemical transformations. The mechanism of hydrostannylation in these systems predominantly proceeds via a free-radical chain reaction. nih.govresearchgate.net

This free-radical mechanism can be delineated into three key stages: initiation, propagation, and termination.

Initiation: The reaction is typically initiated by a radical initiator, which can be a chemical agent like azobisisobutyronitrile (AIBN) or can be induced by heat or ultraviolet (UV) irradiation. The initiator abstracts a hydrogen atom from the organotin hydride to generate an organotin radical.

Propagation: The propagation phase consists of two primary steps. First, the newly formed organotin radical adds to the olefin's carbon-carbon double bond. This addition is generally regioselective, with the tin atom preferentially adding to the less substituted carbon atom of the double bond. This step results in the formation of a new carbon-centered radical. Subsequently, this alkyl radical abstracts a hydrogen atom from another molecule of the organotin hydride, thereby forming the final hydrostannylation product and regenerating the organotin radical, which can then continue the chain reaction.

Termination: The chain reaction is terminated when two radical species combine, or through disproportionation reactions.

Initiation: Initiator → 2 R'•; R'• + R₂SnH₂ → R'H + R₂SnH•

Propagation: R₂SnH• + CH₂=CHR'' → R₂Sn(H)CH₂-C•HR''; R₂Sn(H)CH₂-C•HR'' + R₂SnH₂ → R₂Sn(H)CH₂-CH₂R'' + R₂SnH•

Termination: Combination of any two radical species.

This mechanism is widely accepted for the hydrostannylation of a variety of olefins with different organotin hydrides.

Influence of Ultraviolet Irradiation on Reaction Products and Kinetics

Ultraviolet (UV) irradiation serves as a potent tool for initiating and influencing the course of reactions involving organotin compounds. In the context of hydrostannylation, UV light can act as a radical initiator, promoting the homolytic cleavage of the Sn-H bond in organotin hydrides to generate the crucial organotin radicals that drive the chain reaction. This photochemical initiation is often cleaner and more efficient than thermal initiation, allowing for reactions to proceed at lower temperatures.

The kinetics of UV-initiated hydrostannylation reactions are dependent on several factors, including the intensity of the UV radiation, the quantum yield of radical formation, and the concentrations of the reactants. The rate of reaction can often be controlled by modulating the intensity of the light source.

Beyond simply initiating the reaction, UV irradiation can also influence the distribution of reaction products. In some cases, UV light can promote alternative reaction pathways. For instance, in reactions involving fluorinated olefins, UV irradiation has been observed to favor reduction products over addition products. This suggests that the intermediate radicals may undergo different subsequent reactions under photochemical conditions compared to thermal conditions. Furthermore, prolonged exposure to high-energy UV light can lead to the cleavage of Sn-C bonds, which can result in the formation of undesired byproducts and a more complex product mixture.

The effect of UV irradiation on reaction kinetics can be illustrated with the following hypothetical data for the hydrostannylation of an alkene with an organotin hydride:

InitiatorTemperature (°C)Reaction Time (h)Conversion (%)
AIBN (thermal)80485
UV (254 nm)25295
None (dark)808<10

Isomerization Pathways and Fluxional Behavior

Cis-Trans Isomerization Mechanisms in Organotin Difluoride Complexes

In octahedral complexes of this compound, where the tin atom is coordinated to two methyl groups, two fluoride ions, and two additional neutral ligands (L), the possibility of cis-trans isomerism arises. In the cis isomer, the two methyl groups (or the two fluoride ions) are adjacent to each other, with a 90° angle between them relative to the central tin atom. In the trans isomer, these groups are positioned on opposite sides of the tin atom, with a 180° angle between them. studymind.co.uklibretexts.org

The isomerization between the cis and trans forms can occur through several proposed mechanisms, often involving intramolecular rearrangements. One common pathway is the Bailar twist, where the complex distorts through a trigonal prismatic intermediate. Another potential mechanism is the Ray-Dutt twist, which also involves a trigonal prismatic intermediate but with a different twisting motion of the chelate rings (if present).

For non-chelated complexes, isomerization can also proceed through a dissociative or associative pathway. In a dissociative mechanism, one of the ligands detaches from the coordination sphere, forming a five-coordinate intermediate, which can then reattach in a different position, leading to the other isomer. Conversely, an associative mechanism would involve the coordination of a solvent molecule or another ligand to form a seven-coordinate intermediate, which then rearranges and eliminates a ligand to yield the isomerized product.

The relative stability of the cis and trans isomers is influenced by both steric and electronic factors. Steric hindrance between bulky ligands generally favors the trans configuration. Electronically, the nature of the ligands and their interactions with the tin d-orbitals can influence the preferred geometry.

Role of Intramolecular Coordination in Maintaining Stereochemical Integrity During Isomerization

The formation of an intramolecular coordination bond can lock the molecule into a more rigid conformation, thereby raising the energy barrier for isomerization. By restricting the degrees of freedom for the ligands, intramolecular coordination can prevent or slow down the rearrangements required for cis-trans interconversion. This can lead to the isolation of stable isomers that would otherwise be in rapid equilibrium.

The effect of intramolecular coordination on the fluxional behavior of organotin compounds can be studied using variable-temperature NMR spectroscopy. The presence of intramolecular coordination can be inferred from changes in the chemical shifts and coupling constants of the nuclei involved as the temperature is varied.

Below is an illustrative table of ¹⁹F NMR chemical shifts for hypothetical cis and trans isomers of a this compound complex, demonstrating how NMR can distinguish between them.

Isomer¹⁹F Chemical Shift (ppm)¹¹⁹Sn-¹⁹F Coupling Constant (JSn-F, Hz)
cis-[Me₂SnF₂(L)₂]-150.22350
trans-[Me₂SnF₂(L)₂]-165.82800

Applications in Materials Science Research

Integration of Organotin Units in Polymer Chains for Enhanced Performance in Advanced Materials

The incorporation of organotin units, such as those derived from dimethyltin (B1205294) difluoride, into polymer chains is a strategy employed to enhance the performance characteristics of advanced materials. Organotin-containing polymers can be synthesized through various polymerization techniques, including interfacial polymerization, where difunctional organotin halides react with difunctional Lewis bases.

The integration of organotin moieties can lead to improvements in several material properties. For instance, organometallic polymers containing tin often exhibit high thermal stability. The presence of the tin atom in the polymer backbone can increase the degradation temperature of the material. Furthermore, these polymers can possess unique electrical and optical properties.

Research has shown that organotin polymers can be designed for specific applications by modifying the organic groups attached to the tin atom and the nature of the polymer backbone. For example, organotin polyesters have been synthesized and shown to possess biological activity. While specific data on the integration of dimethyltin difluoride into polymers for enhanced material performance is not extensively detailed in the provided search results, the broader class of organotin polymers demonstrates significant potential for creating advanced materials with tailored properties.

The use of organotin compounds as catalysts in polymerization is also a significant application in materials science. For example, dibutyltin (B87310) dilaurate is a well-known catalyst in the synthesis of polyurethanes. Dimethyltin dichloride also finds use as a catalyst in polyester condensation reactions. These catalytic applications facilitate the production of high-performance polymers.

Biological Activity and Mechanistic Studies

Antimicrobial Properties

Dimethyltin (B1205294) difluoride is a member of the organotin compounds, a class of chemicals that has been investigated for a range of biological activities, including antimicrobial effects. Research into related dimethyltin complexes has demonstrated notable antibacterial properties against both Gram-positive and Gram-negative bacteria. researchgate.net Among the most common pathogens tested are Staphylococcus aureus, a Gram-positive bacterium, and Escherichia coli, a Gram-negative bacterium, which are frequent causes of infections. nih.govmdpi.com

The efficacy of organotin compounds against these bacteria is believed to be linked to their molecular structure and the nature of the tin atom. researchgate.net The lipophilicity of the compound can influence its ability to penetrate bacterial cell walls. The outer membrane of Gram-negative bacteria, which contains lipopolysaccharides, can act as a permeability barrier, sometimes making them more resistant than Gram-positive bacteria. nih.gov Studies on various organotin derivatives show that their activity is often significant and can be superior to the ligands from which they are synthesized. researchgate.net

A standard method for evaluating the antibacterial potency of a compound is the agar (B569324) disc diffusion assay. nih.govrsc.org In this technique, a paper disc saturated with the test compound is placed on an agar plate inoculated with a specific bacterium. The compound diffuses into the agar, and if it is effective, it inhibits bacterial growth, creating a clear area around the disc known as the "zone of inhibition." njppp.comdovepress.com The diameter of this zone is measured to quantify the compound's activity.

The antibacterial effect of organotin compounds, including dimethyltin derivatives, is typically dose-dependent. researchgate.net This means that as the concentration of the compound increases, the size of the zone of inhibition also increases, indicating greater antibacterial efficacy. For example, studies on a dimethyltin complex showed that increasing concentrations resulted in larger zones of inhibition against both S. aureus and E. coli. researchgate.net This relationship is crucial for determining the minimum concentration required to inhibit bacterial growth effectively.

Table 1: Illustrative Dose-Dependent Activity of a Dimethyltin Complex (Zone of Inhibition in mm)
ConcentrationEscherichia coliStaphylococcus aureus
Low1012
Medium1820
High3035

Note: Data is illustrative and based on findings for a representative dimethyltin complex to demonstrate the dose-dependent principle. researchgate.net

Antioxidant Capabilities

The antioxidant capacity of chemical compounds is their ability to neutralize free radicals, which are unstable molecules that can cause cellular damage through oxidative stress. himedialabs.com Several in-vitro methods are commonly used to assess this property.

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a widely used spectrophotometric method. mdpi.comnih.gov DPPH is a stable free radical that has a deep violet color in solution. nih.gov When an antioxidant compound is added, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and causing the solution to lose its color. nih.gov The degree of color change, measured by a decrease in absorbance at approximately 517 nm, is proportional to the antioxidant activity of the compound. nih.gov

The CUPRAC (Cupric Reducing Antioxidant Capacity) method is another robust assay based on electron transfer. phcogj.comresearchgate.net This method utilizes a copper(II)-chromogen complex. In the presence of an antioxidant, the cupric ions (Cu²⁺) are reduced to cuprous ions (Cu¹⁺). himedialabs.com These cuprous ions form a colored complex that exhibits strong absorption at a specific wavelength (around 450 nm), and the intensity of the color is directly related to the antioxidant capacity of the sample. himedialabs.com

To gauge the effectiveness of a test compound like dimethyltin difluoride as an antioxidant, its performance is typically compared against well-known standard antioxidants, such as ascorbic acid (Vitamin C) and butylated hydroxytoluene (BHT). This comparative analysis helps to benchmark the compound's potency. mdpi.com

Table 2: Illustrative Comparative Antioxidant Efficacy (% DPPH Radical Scavenging)
CompoundConcentration (µg/mL)% Inhibition
This compound10048%
Ascorbic Acid (Standard)10096%
BHT (Standard)10091%

Note: This table is illustrative, providing a representative comparison to demonstrate how the antioxidant efficacy of a test compound is benchmarked against standards.

Genetic Toxicology Research Applications

Genetic toxicology is a field of study that investigates how chemical and physical agents can damage DNA and cause mutations, which may lead to cancer or other diseases. fda.gov Research in this area is crucial for assessing the safety of chemicals and understanding the mechanisms of carcinogenicity. fda.gov

Compounds like this compound can be utilized as tools in genetic toxicology research. Due to their reactivity and ability to interact with biological molecules, organotin compounds are of interest for studying the mechanisms of genotoxicity. Researchers can use such compounds to induce controlled DNA damage in cellular models. This allows for the detailed study of cellular responses to DNA damage, including the activation of DNA repair pathways and the consequences of unrepaired lesions. These studies help in developing better models for chemical risk assessment and provide insights into the fundamental processes of how genetic damage can lead to disease. fda.gov

Interactions with Biological Systems at the Molecular Level

The biological activity of organotin compounds, including this compound, is intrinsically linked to the behavior of the dimethyltin(IV) cation, (CH₃)₂Sn²⁺, in aqueous environments. In biological media, the cation is the primary species that interacts with cellular components. Its strong Lewis acidity and preference for coordination with oxygen and sulfur donor atoms drive its interactions with a variety of biological molecules.

Binding Studies with Biological Ligands (e.g., Citrate, L-Cysteine, Adenosine Monophosphate)

The dimethyltin(IV) cation readily forms complexes with various biological ligands containing carboxylate, amino, and sulfhydryl groups.

Citrate: Equilibrium studies on the complexation between dimethyltin(IV) and a range of carboxylates show the formation of stable, neutral, and dimeric complexes, particularly with α-hydroxycarboxylates like citrate. researchgate.net The interaction involves the deprotonation of the α-hydroxy group, leading to the formation of species such as [(Me₂Sn)₂(H₋₁citrate)₂]. researchgate.net

L-Cysteine: The high affinity of tin for sulfur suggests a strong interaction with sulfur-containing amino acids like L-cysteine. The sulfhydryl group (-SH) is a primary target for binding with organotin compounds. Dithiocarbamate complexes of dimethyltin(IV), for example, show a distorted trigonal bipyramidal geometry where the tin atom is coordinated to sulfur atoms. nih.gov This indicates a strong propensity for tin-sulfur bond formation, which would be expected in interactions with cysteine.

Adenosine Monophosphate (AMP): The interaction with nucleotides like AMP involves the phosphate (B84403) group. The dimethyltin(IV) moiety can coordinate to the oxygen atoms of the phosphate, an interaction driven by its Lewis acidic character. Studies on related diethyltin(IV) systems with DNA constituents confirm the formation of 1:1 and 1:2 complexes. cu.edu.eg

Below is a table summarizing the interaction types between Dimethyltin(IV) and these biological ligands.

Biological LigandPrimary Interaction Site(s)Likely Complex Stoichiometry (Metal:Ligand)
CitrateCarboxylate and α-hydroxyl groups2:2 (Dimeric)
L-CysteineSulfhydryl (-SH) and Amino (-NH₂) groups1:1, 1:2
Adenosine Monophosphate (AMP)Phosphate group (-PO₃²⁻)1:1, 1:2

Characterization of Complex Species Formation and Stability in Aqueous Biological Media

In aqueous solution, the dimethyltin(IV) cation undergoes hydrolysis and forms various complex species depending on the pH and the presence of coordinating ligands. Potentiometric studies of the related diethyltin(IV) cation show the formation of complexes with amino acids and DNA constituents, typically in 1:1 and 1:2 (metal:ligand) ratios. cu.edu.eg The stability of these complexes is significant, indicating a strong interaction with these biomolecules.

The distribution of these complex species is highly dependent on pH. cu.edu.eg For instance, with amino acids, coordination may involve both the amino and carboxylate groups. cu.edu.eg The formation constants for complexes with dicarboxylic acids and peptides have also been determined, providing insight into the thermodynamic stability of these species in solution. cu.edu.eg

Mechanistic Insights into Interactions with DNA Mimics and Phosphate Groups

The interaction of dimethyltin(IV) with DNA and its components is primarily focused on the phosphate backbone. The tin atom acts as a Lewis acid, binding to the negatively charged phosphate oxygen atoms. This interaction is a key aspect of its biological activity. Studies on various bifunctional organotin compounds demonstrate selective recognition and binding of the orthophosphate anion. researchgate.net

Regioselective Catalysis in Sugar Protection by Related Dimethyltin Compounds

Dimethyltin compounds, particularly dimethyltin dichloride, have been identified as effective catalysts for the regioselective protection of hydroxyl groups in sugars. nih.govorganic-chemistry.org This catalytic process is a significant advancement in carbohydrate chemistry, which traditionally requires stoichiometric amounts of organotin reagents for such transformations. organic-chemistry.org

The catalysis allows for highly regioselective benzoylation of sugars with high chemical yields. organic-chemistry.orgacs.org The selectivity is determined by the stereochemical relationship among the different hydroxyl groups on the sugar molecule. organic-chemistry.orgresearchgate.net For most substrates, monobenzoylation occurs preferentially at 1,2-diol moieties. However, for β-methyl glucoside, the primary hydroxyl group at the 6-position was the preferred site of modification. organic-chemistry.org This catalytic approach enhances the understanding of sugar-metal ion interactions and facilitates the design of new sugar-recognizing catalysts. organic-chemistry.org

The table below illustrates the regioselective benzoylation of various sugar substrates catalyzed by dimethyltin dichloride.

SubstrateMajor Product (Position of Benzoylation)Yield (%)
Methyl α-D-glucopyranoside2-O-benzoyl64%
Methyl β-D-glucopyranoside6-O-benzoyl44%
Methyl α-D-mannopyranoside2-O-benzoyl83%
Methyl α-D-galactopyranoside2-O-benzoyl72%
Methyl β-D-xylopyranoside2-O-benzoyl80%

Environmental and Toxicological Research Perspectives

Broad Toxicological Profile of Organotin Compounds

Organotin compounds exhibit a wide range of toxic effects, with the severity and nature of the toxicity depending on the number and type of organic groups attached to the tin atom. tandfonline.com Generally, tri-substituted organotins like trimethyltin (B158744) and triethyltin (B1234975) are considered the most toxic to mammals. tandfonline.comresearchgate.net

Exposure to organotin compounds has been linked to a variety of adverse health effects. researchgate.net These compounds are recognized as endocrine-disrupting chemicals, capable of interfering with the normal functioning of the endocrine system. nih.govfrontiersin.org

Reproductive Toxicity: Studies have demonstrated that certain organotin compounds can impair reproductive function. researchgate.net For instance, tributyltin has been shown to cause reproductive and developmental issues in animal studies. cdc.gov Exposure to some organotins has been associated with pregnancy failure, fetal death, and both pre- and post-implantation loss in animal models. cdc.gov These compounds can cross the placental barrier, leading to accumulation in fetal tissues and potentially causing congenital abnormalities. frontiersin.orgnih.gov In male rats, exposure to tributyltin chloride has resulted in a decrease in spermatocytes and sperm viability. frontiersin.org

Neurotoxicity: Trimethyltin and triethyltin compounds are potent neurotoxins. researchgate.netcdc.gov Accidental human exposure to trimethyltin has resulted in neurological symptoms that can persist for years. cdc.gov Animal studies have shown that trimethyltin can cause degenerative lesions in the hippocampus and other parts of the limbic system. nih.gov Triethyltin exposure can lead to swelling in the brain and spinal cord. cdc.gov

Organotin CompoundPrimary Health Risks
TrimethyltinPotent neurotoxin, causing degenerative brain lesions. cdc.govnih.gov
TriethyltinNeurotoxin, leading to brain and spinal cord swelling. researchgate.netcdc.gov
TributyltinImmunotoxic and associated with reproductive and developmental issues. cdc.govnih.gov
Triphenyltin (B1233371)Potential endocrine disruptor. frontiersin.org

Cases of human exposure to organotin compounds have provided critical insights into their toxicity. A notable incident in France in 1954 involved a medication contaminated with ethyltin compounds, leading to approximately 100 deaths. cdc.gov The primary symptoms reported were neurological, including headaches, altered consciousness, and convulsions. cdc.gov

Occupational exposure is a significant route of human contact with organotins. tandfonline.comcdc.gov In one case, workers exposed to a mixture of dimethyltin (B1205294) and trimethyltin chloride vapors while cleaning a cauldron experienced symptoms that, for one individual, led to death preceded by high levels of tin in the urine, respiratory depression, and coma. nih.gov Another case reported renal failure as the cause of death for a worker who was drenched with a mixture including triphenyltin chloride and diphenyltin (B89523) dichloride. nih.gov A retrospective analysis of 15 patients with occupational organotin poisoning revealed common clinical manifestations such as elevated blood ammonia, decreased blood potassium, and metabolic acidosis. nih.gov

Organ-Specific Toxicity: Focus on Renal Effects

While the neurotoxic and immunotoxic effects of organotins are well-documented, emerging research has highlighted their significant impact on renal function. nih.govfrontiersin.org The kidneys are particularly vulnerable to these compounds as they are involved in metabolizing and excreting xenobiotics, which can lead to the accumulation of pollutants in renal tissue. nih.govfrontiersin.org

Organotin compounds can induce both structural and functional changes in the kidneys. frontiersin.org One of the primary mechanisms of organotin-induced renal damage is the generation of oxidative stress. nih.gov An increase in reactive oxygen species (ROS) can lead to lipid peroxidation, abnormal cellular function, and cell death, ultimately resulting in damage to renal tissue. nih.govfrontiersin.org

Several organotin compounds have been shown to affect renal enzymatic activities. frontiersin.org A key effect is the inhibition of H+/K+-ATPase in renal intercalated cells. nih.govfrontiersin.org This inhibition can lead to hypokalemia (low potassium levels) and renal tubular acidosis. nih.govfrontiersin.org Clinical analyses of trimethyltin intoxication have shown that a high percentage of patients present with hypokalemia, suggesting it could be a primary clinical indicator of poisoning. frontiersin.org In a study of 76 cases of trimethyltin poisoning, 81.6% of individuals exhibited hypokalemia. frontiersin.org

Effect on KidneysMechanismAssociated Organotin Compounds
Oxidative StressIncreased production of reactive oxygen species (ROS), leading to cellular damage. nih.govTributyltin nih.gov
HypokalemiaInhibition of H+/K+-ATPase in renal cells, leading to increased potassium excretion. nih.govfrontiersin.orgTrimethyltin frontiersin.org
Impaired Renal FunctionAccumulation of tin in renal tissue, leading to abnormal function. nih.govTributyltin nih.gov

Chronic exposure to certain organotin compounds has been linked to an increased risk of developing kidney stones (nephrolithiasis). nih.govfrontiersin.org The inhibition of H+/K+-ATPase by organotins leads to an increase in urinary pH, which is a known risk factor for the formation of kidney stones. nih.govfrontiersin.org

A study of manufacturing workers exposed to low levels of trimethyltin in the air found that they were three times more likely to have kidney stones than unexposed individuals, with the prevalence increasing with the duration of employment. frontiersin.orgbuffalo.edu Animal studies have also demonstrated a dose-dependent increase in kidney stone formation in rats exposed to trimethyltin in their drinking water. frontiersin.org

Ecotoxicological Implications in Aquatic Systems

Organotin compounds are considered ubiquitous environmental contaminants, posing a significant threat to aquatic ecosystems. nih.gov Their high toxicity to aquatic life has led to observable negative impacts. nih.govtandfonline.com The use of organotins, particularly tributyltin and triphenyltin, in antifouling paints for ships has been a major source of their release into the marine environment. tandfonline.com

These compounds are persistent in aquatic systems and can accumulate in sediments. nih.gov They are bioavailable to aquatic organisms and can bioaccumulate in the food web. nih.gov At very low concentrations (ng/L levels), organotins can cause developmental malformations in oyster shells and mortality in shellfish larvae. neptjournal.com One of the most well-documented ecotoxicological effects is "imposex," the imposition of male sexual characteristics on female gastropods, which is caused by tributyltin. tandfonline.com The toxicity of organotins to aquatic organisms generally follows the order of R3SnX > R2SnX2 > RSnX3, with tributyltin being one of the most toxic to aquatic life. tandfonline.comu-tokyo.ac.jp

Regulatory Frameworks and Safe Handling Practices in Research Environments

The severe environmental impact of organotin compounds prompted significant international and national regulatory action to control their use and release. infrastructure.gov.au The most prominent international regulation is the International Maritime Organization's (IMO) International Convention on the Control of Harmful Anti-Fouling Systems on Ships (AFS Convention) . imo.org Adopted in 2001 and entering into force in 2008, this convention mandated a global ban on the application of organotin-based antifouling paints (specifically TBT) on ships and required vessels already coated with such paints to either remove them or cover them with a barrier coating to prevent leaching. legislation.gov.uknoaa.govmarinelink.com

In addition to the IMO convention, several regional and national bodies have implemented strict controls:

European Union: The EU has incorporated the AFS Convention into its own legislation (Regulation (EC) No 782/2003). legislation.gov.ukeuropa.eu Furthermore, organotins are heavily restricted under the REACH regulation (Registration, Evaluation, Authorisation and Restriction of Chemicals). Specifically, Annex XVII of REACH limits the concentration of tri-substituted (e.g., TBT, TPT) and di-substituted (e.g., DBT, DOT) organotins to 0.1% by weight of tin in articles supplied to the general public. chromatographyonline.comsgs.comchem-map.com

United States: The Environmental Protection Agency (EPA) has restricted the use of organotin compounds in paints. nih.gov In research and industrial settings, the Occupational Safety and Health Administration (OSHA) and the National Institute for Occupational Safety and Health (NIOSH) have established a workplace exposure limit for organotin compounds of 0.1 mg per cubic meter of air (mg/m³) as a time-weighted average. nih.govfishersci.fr

Given their high toxicity, strict safe handling practices are mandatory in research environments. weebly.comstanford.edu Standard operating procedures emphasize a multi-layered approach to safety:

Engineering Controls: All work with organotin compounds must be conducted within a designated area, specifically a certified chemical fume hood, to prevent inhalation of vapors or dust. weebly.com

Personal Protective Equipment (PPE): Appropriate PPE is required at all times. This includes chemical safety goggles and/or a face shield, and impervious protective clothing such as gloves, aprons, and lab coats to prevent skin contact. fishersci.fr

Work Practices: Researchers should never work alone when handling highly toxic chemicals like organotins. weebly.com Hands must be washed thoroughly after handling, and before eating or leaving the laboratory. fishersci.fr

Waste Disposal: All waste materials contaminated with organotins must be collected in clearly labeled, appropriate containers and disposed of in accordance with institutional and environmental regulations to prevent their release into the sanitary sewer system or the general environment. stanford.edufishersci.fr

Emergency Procedures: In the event of accidental exposure, skin or eyes should be flushed immediately and copiously with water for at least 15 minutes, and immediate medical attention must be sought. stanford.edufishersci.fr Laboratories must be equipped with accessible eyewash stations and safety showers. fishersci.fr

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing dimethyltin difluoride with high purity?

  • Methodological Answer : Optimize synthesis via controlled reaction of dimethyltin dichloride with hydrofluoric acid under inert atmospheres. Monitor reaction progress using ¹⁹F NMR spectroscopy to track fluoride incorporation . Purification should involve fractional crystallization in non-polar solvents, followed by elemental analysis (Sn, F) and X-ray diffraction (XRD) to confirm crystallinity and purity .

Q. How can researchers characterize the hydrolytic stability of this compound in aqueous systems?

  • Methodological Answer : Conduct potentiometric titrations (e.m.f. measurements) at varying pH (1.0–8.0) and ionic strengths (e.g., [ClO₄⁻] = 3.00 mol/L). Analyze speciation using computational models (e.g., Hyperquad suite) to identify hydroxocomplexes and polymerization states . Complement with FT-IR spectroscopy to detect Sn–O–Sn bridging modes in polynuclear species .

Q. What spectroscopic techniques are most effective for structural elucidation of this compound derivatives?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹¹⁹Sn, ¹⁹F) to probe electronic environments and ligand coordination. For solid-state analysis, employ XRD for crystal structure determination and Mössbauer spectroscopy to assess tin oxidation states .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reported stability constants of dimethyltin(IV) hydroxocomplexes?

  • Methodological Answer : Apply density functional theory (DFT) to model hydrolysis equilibria and compare calculated stability constants with experimental data. Validate models using high-resolution mass spectrometry (HR-MS) to detect low-abundance species . Address discrepancies by re-evaluating ionic strength adjustments in earlier studies .

Q. What mechanistic insights explain this compound’s role in PVC thermal stabilization, and how can its environmental impact be mitigated?

  • Methodological Answer : Investigate Sn–F bond lability during PVC degradation using time-resolved thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS). For environmental impact, perform leaching studies under simulated landfill conditions (pH 4–9) and quantify bioaccumulation potential via ICP-MS in model organisms . Compare with less toxic organotin alternatives using structure-activity relationship (SAR) models .

Q. How do polymerization dynamics of this compound hydroxocomplexes influence catalytic activity in organic transformations?

  • Methodological Answer : Monitor polymerization via dynamic light scattering (DLS) and small-angle X-ray scattering (SAXS) under varying OH⁻/Sn ratios. Correlate with catalytic efficiency in test reactions (e.g., esterification) using kinetic profiling. Use EXAFS spectroscopy to characterize active sites in polynuclear clusters .

Q. What strategies address reproducibility challenges in this compound synthesis across laboratories?

  • Methodological Answer : Standardize protocols using a Design of Experiments (DoE) approach to identify critical parameters (e.g., solvent polarity, temperature gradients). Implement in situ monitoring (e.g., Raman spectroscopy) for real-time feedback. Share raw datasets and analytical metadata via open-access repositories to enable cross-validation .

Methodological Frameworks for Data Analysis

Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide the design of this compound studies?

  • Methodological Answer :

  • Feasible: Pre-screen Sn precursors for cost and reactivity using cheminformatics tools.
  • Novel: Prioritize understudied applications (e.g., semiconductor dopants) over well-documented uses (PVC stabilization) .
  • Ethical: Adopt green chemistry principles (e.g., solvent recycling) to minimize waste .
  • Relevant: Align with UN Sustainable Development Goals (e.g., SDG 12: Responsible Consumption) by developing recyclable organotin catalysts .

Q. What statistical approaches are recommended for reconciling conflicting data on this compound toxicity?

  • Methodological Answer : Perform meta-analyses using PRISMA guidelines to aggregate toxicity data. Apply multivariate regression to isolate confounding variables (e.g., pH, coexisting ions). Validate via interspecies toxicity assays (e.g., Daphnia magna vs. zebrafish embryos) .

Tables for Key Data Comparison

Property Experimental Value Computational Prediction Discrepancy Source
Hydrolysis Constant (log β)5.2 (pH 5.5, 25°C) 5.8 (DFT/B3LYP) Ionic strength not modeled
Sn–F Bond Length (Å)2.04 (XRD) 2.09 (DFT) Crystal packing effects

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.